![molecular formula C17H21NO4S B14153594 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide CAS No. 877793-55-0](/img/structure/B14153594.png)
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a furan ring, a butan-2-yl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the furan derivative, followed by the introduction of the butan-2-yl group. The final step involves the sulfonation of the benzene ring and the acetylation of the nitrogen atom. The reaction conditions often require the use of catalysts, such as triflic acid or aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the overall production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for antibacterial and antifungal studies.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the furan ring and butan-2-yl group may interact with other molecular pathways, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-furyl)butan-2-ol acetate: This compound shares the furan and butan-2-yl groups but lacks the sulfonamide moiety.
4-(2-furyl)butan-2-ol: Similar to the above compound but without the acetate group.
Uniqueness
The uniqueness of 4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the sulfonamide group, in particular, distinguishes it from other furan derivatives and enhances its potential as a pharmacologically active compound.
Eigenschaften
CAS-Nummer |
877793-55-0 |
|---|---|
Molekularformel |
C17H21NO4S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-13(6-9-16-5-4-12-22-16)18(3)23(20,21)17-10-7-15(8-11-17)14(2)19/h4-5,7-8,10-13H,6,9H2,1-3H3 |
InChI-Schlüssel |
BUUHJMWSTDBLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CO1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Löslichkeit |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


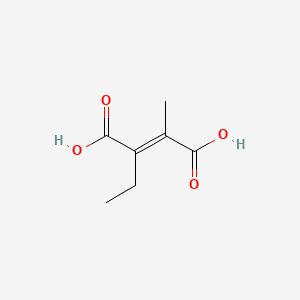
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
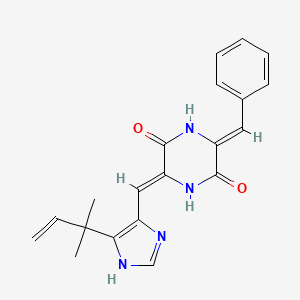
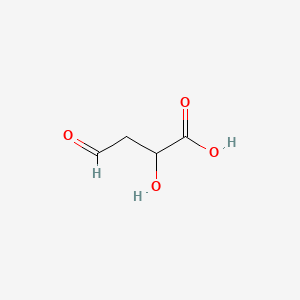
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
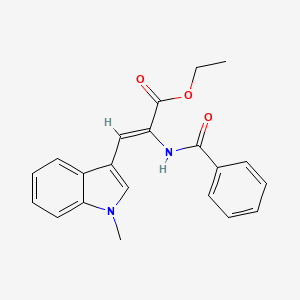
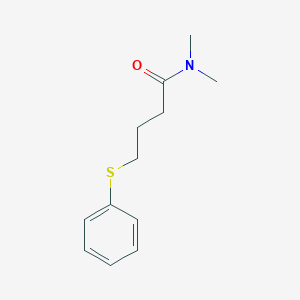
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
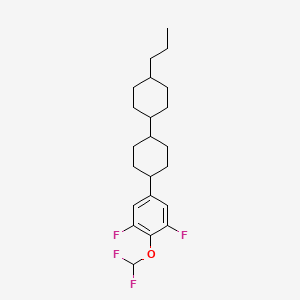
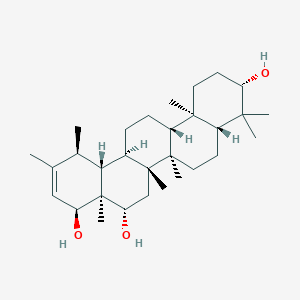
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

